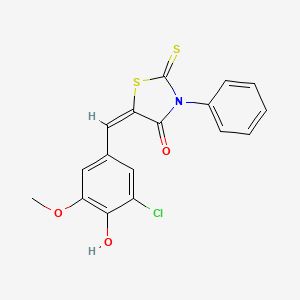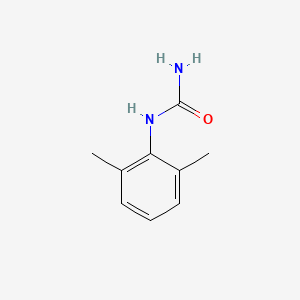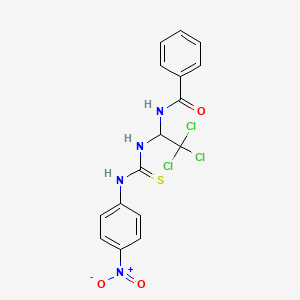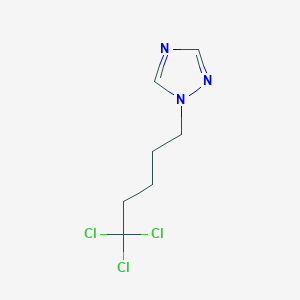
Methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-hidroxifenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinolina, un grupo hidroxifenil y un éster carboxilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(4-hidroxifenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-hidroxibenzaldehído con dimedona (5,5-dimetil-1,3-ciclohexanodona) en presencia de un catalizador adecuado, seguido de esterificación con cloroformiato de metilo. Las condiciones de reacción a menudo requieren temperaturas y pH controlados para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad. La optimización de los parámetros de reacción como la temperatura, la presión y la concentración del catalizador es crucial para la síntesis industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(4-hidroxifenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxifenil puede oxidarse para formar quinonas.
Reducción: El grupo carbonilo en el núcleo de quinolina puede reducirse para formar alcoholes.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos
Oxidación: Formación de quinonas.
Reducción: Formación de derivados alcohólicos.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 4-(4-hidroxifenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de materiales avanzados y polímeros debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del 4-(4-hidroxifenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo involucra su interacción con objetivos moleculares y vías específicas. El grupo hidroxifenil puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el núcleo de quinolina puede interactuar con varias enzimas y receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Propionato de metilo 3-(4-hidroxifenil): Comparte el grupo hidroxifenil pero tiene una estructura central diferente.
Derivados de 4-hidroxiquinolina: Núcleo de quinolina similar pero diferentes sustituyentes.
Unicidad
El 4-(4-hidroxifenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo es único debido a su combinación de un grupo hidroxifenil y un núcleo de quinolina con sustituyentes específicos. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Número CAS |
292852-48-3 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-11-16(19(24)25-4)17(12-5-7-13(22)8-6-12)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21-22H,9-10H2,1-4H3 |
Clave InChI |
VTNYBNGREGVNLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)

![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)


![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
